3-chloro-4-fluoro-N-(1-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-4-fluoro-N-(1-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(1-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. The starting materials might include benzothiophene derivatives, chlorinating and fluorinating agents, and piperidine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could convert certain functional groups, such as nitro groups, to amines.
Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as sodium hydride, alkyl halides, or Grignard reagents can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups into the benzothiophene ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, benzothiophene derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. This compound could be investigated for similar activities.
Medicine
In medicinal chemistry, this compound might be explored for its potential therapeutic effects. Benzothiophene derivatives have shown promise in treating conditions such as cancer, inflammation, and neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action for 3-chloro-4-fluoro-N-(1-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-fluoro-N-(1-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide: Unique due to its specific substituents and potential biological activities.
Other Benzothiophene Derivatives: Compounds like raloxifene and bazedoxifene, which are used in medicine for their estrogen receptor modulating effects.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzothiophene derivatives.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(1-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN2OS/c1-19-7-5-9(6-8-19)18-15(20)14-13(16)12-10(17)3-2-4-11(12)21-14/h2-4,9H,5-8H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUENLIGVEWOIFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=C(C3=C(C=CC=C3S2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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